molecular formula C25H20ClFN2O4S B2749114 2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 899213-79-7

2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2749114
CAS No.: 899213-79-7
M. Wt: 498.95
InChI Key: UBUNTIWXSCXDQT-UHFFFAOYSA-N
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Description

2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups such as chloro, sulfonyl, and acetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide typically involves multiple steps. One common approach starts with the preparation of the quinoline core, followed by the introduction of the chloro, sulfonyl, and acetamide groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functionalizations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with fewer double bonds or reduced functional groups.

Scientific Research Applications

2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-chloro-3-((4-methylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide
  • 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-chlorophenyl)acetamide
  • 2-(6-chloro-3-((4-ethylphenyl)sulfonyl)-4-oxoquinolin-1(4H)-yl)-N-(4-bromophenyl)acetamide

Uniqueness

What sets 2-[6-chloro-3-(4-ethylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

2-[6-chloro-3-(4-ethylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClFN2O4S/c1-2-16-3-10-20(11-4-16)34(32,33)23-14-29(22-12-5-17(26)13-21(22)25(23)31)15-24(30)28-19-8-6-18(27)7-9-19/h3-14H,2,15H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUNTIWXSCXDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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